molecular formula C14H18N4O2 B2510177 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione CAS No. 1006327-47-4

1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione

Cat. No.: B2510177
CAS No.: 1006327-47-4
M. Wt: 274.324
InChI Key: DQNXBNJSLAMCCZ-UHFFFAOYSA-N
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Description

1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione is a complex organic compound featuring two pyrazole rings attached to a central propane-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with acetylacetone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes cyclization to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: N-bromosuccinimide in chloroform.

Major Products

    Oxidation: Diketone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anti-inflammatory and anticancer properties due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This interaction can disrupt key biological pathways, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(1H-pyrazol-4-yl)-2-methylpropane-1,3-dione: Lacks the methyl groups on the pyrazole rings, resulting in different reactivity and biological activity.

    1,3-bis(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropane-1,3-dione: Similar structure but with different substitution pattern on the pyrazole rings, affecting its chemical properties.

Uniqueness

1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione is unique due to the presence of two 1,5-dimethyl-1H-pyrazole rings, which confer specific steric and electronic properties. These properties enhance its ability to form stable complexes with metals and interact with biological targets, making it a valuable compound in various research fields.

Biological Activity

1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione (CAS No. 1006327-47-4) is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects, particularly in the realms of anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4O2C_{14}H_{18}N_{4}O_{2}, with a molecular weight of 274.32 g/mol. The compound features two pyrazole rings connected by a dione moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₂
Molecular Weight274.32 g/mol
CAS Number1006327-47-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

A study evaluated the cytotoxic effects of pyrazole derivatives against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines using the MTT assay. The results demonstrated that certain derivatives showed IC50 values in the micromolar range, indicating potent anticancer activity. Although specific IC50 data for this compound was not detailed in the available literature, its structural similarity to other active compounds suggests potential efficacy against cancer cells .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds structurally related to this compound have shown activity against various bacterial strains. The mechanism often involves the inhibition of bacterial growth by disrupting cellular processes or damaging bacterial membranes.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: Pyrazole derivatives may trigger programmed cell death in cancer cells.
  • Antioxidant Properties: These compounds can scavenge free radicals and reduce oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

  • Cytotoxic Evaluation: A recent investigation into novel pyrazole derivatives revealed that specific compounds exhibited IC50 values as low as 5.35 µM against HepG2 cells and 8.74 µM against A549 cells . This suggests that modifications in the pyrazole structure could enhance anticancer potency.
  • Synthesis and Characterization: The synthesis of pyrazole derivatives typically involves reactions with diketones or other electrophiles under acidic or basic conditions. For example, a one-pot synthesis method has been reported for creating bioactive pyrazole derivatives .

Properties

IUPAC Name

1,3-bis(1,5-dimethylpyrazol-4-yl)-2-methylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-8(13(19)11-6-15-17(4)9(11)2)14(20)12-7-16-18(5)10(12)3/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNXBNJSLAMCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)C(C)C(=O)C2=C(N(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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